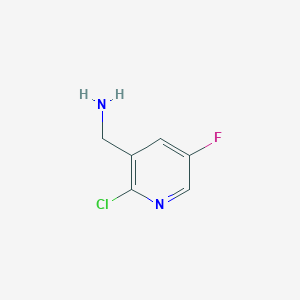

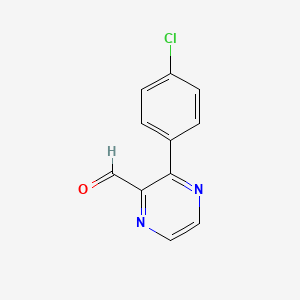

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Descripción general

Descripción

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación

-

Nonlinear Optics

- Summary of Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has been studied for its potential applications in nonlinear optics .

- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .

- Results : The static and dynamic polarizability of this compound was found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

-

Fluorescent Probes

- Summary of Application : A compound similar to the one you mentioned, 1,3,5-trisubstituted-1H-pyrazole, has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .

- Methods of Application : The compound was synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The compound showed different colors in different solvents when the electron withdrawing group is attached to acetophenone .

-

Antibacterial and Antioxidant Activity

- Summary of Application : A compound related to the one you mentioned, 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, has been studied for its antibacterial and antioxidant activity .

- Methods of Application : The compound was synthesized by reducing the nitrile using LiAlH4 .

- Results : The specific results of this study were not provided in the source .

-

Optoelectronic Device Fabrication

- Summary of Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has been studied for its potential applications in optoelectronic device fabrications .

- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .

- Results : The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

-

Antileishmanial and Antimalarial Activities

- Summary of Application : Some hydrazine-coupled pyrazoles, which are structurally related to the requested compound, have shown potent antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results : The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Antioxidant Agents

- Summary of Application : 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole, a derivative of the requested compound, has been reported as an antioxidant agent .

- Methods of Application : The specific methods of application were not provided in the source .

- Results : The specific results of this study were not provided in the source .

-

Nonlinear Optics

- Summary of Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has been studied for its potential applications in nonlinear optics .

- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .

- Results : The static and dynamic polarizability are found to be many-fold higher than that of urea .

-

Antileishmanial and Antimalarial Activities

- Summary of Application : Some hydrazine-coupled pyrazoles, which are structurally related to the requested compound, have shown potent antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

- Results : The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Antioxidant Agents

- Summary of Application : 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole, a derivative of the requested compound, has been reported as an antioxidant agent .

- Methods of Application : The specific methods of application were not provided in the source .

- Results : The specific results of this study were not provided in the source .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.

Direcciones Futuras

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways to improve its synthesis or properties.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSUAAQWBCIVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)